

Application Note: Gravimetric Determination of Nickel using Nioxime

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Compound of Interest

Compound Name: Nioxime

Cat. No.: B7763894

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Introduction

Gravimetric analysis is a highly accurate and precise method for quantitative chemical analysis. This application note details the protocol for the gravimetric determination of nickel (II) ions using 1,2-cyclohexanedione dioxime, commonly known as **Nioxime**. **Nioxime** is an organic chelating agent that reacts with nickel (II) ions to form a stable, insoluble, and intensely colored precipitate of nickel-**nioxime** complex, $\text{Ni}(\text{C}_6\text{H}_9\text{N}_2\text{O}_2)_2$.^[1] This method is particularly advantageous because **Nioxime** is water-soluble, simplifying the preparation of the reagent solution.^[1] The quantitative precipitation of the nickel-**nioxime** complex allows for the accurate determination of nickel content in a given sample.

Principle

The gravimetric determination of nickel using **Nioxime** is based on the selective precipitation of nickel (II) ions from a solution. The reaction is carried out in a slightly acidic to neutral solution, which is then made alkaline with ammonia to ensure the complete precipitation of the nickel-**nioxime** complex. The chemical reaction is as follows:



The resulting precipitate is a bulky, colored solid that can be easily filtered, washed, dried, and weighed. The mass of the nickel in the original sample is then calculated stoichiometrically from the mass of the precipitate. To prevent interference from other metal ions such as iron (III), a masking agent like tartaric acid or citric acid is added to the solution.^[1]

Experimental Protocol

1. Materials and Reagents

- Nickel sample solution
- **Nioxime** (1,2-cyclohexanedione dioxime) solution (1% w/v in water)
- Hydrochloric acid (HCl), 6 M
- Ammonia solution (NH₃), dilute
- Tartaric acid or Citric acid (if interfering ions are present)
- Distilled water
- Sintered glass crucible (Gooch crucible)
- Beakers
- Graduated cylinders
- Watch glass
- Stirring rod
- Drying oven
- Analytical balance
- Desiccator

2. Procedure

2.1. Sample Preparation

- Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in a beaker with a minimal amount of distilled water.

- If the sample is not in solution, dissolve it in a suitable acid, such as hydrochloric acid, and then dilute with distilled water to approximately 100-150 mL.[\[1\]](#)

2.2. pH Adjustment and Addition of Masking Agent

- Add 2 mL of 6 M HCl to the sample solution.[\[1\]](#)
- If interfering ions like Fe(III) are present, add a sufficient amount of tartaric acid or citric acid to the solution to act as a masking agent.
- Heat the solution to between 60-80°C on a hot plate. Do not boil the solution.[\[2\]](#)

2.3. Precipitation

- Slowly add an excess of the 1% **Nioxime** solution to the heated sample solution while stirring continuously.
- While still stirring, add dilute ammonia solution dropwise until the solution is slightly alkaline. The formation of a colored precipitate indicates the presence of nickel.
- Allow the precipitate to digest in the hot solution for at least 30 minutes to an hour to ensure complete precipitation and to obtain larger, more easily filterable particles.

2.4. Filtration and Washing

- Remove the beaker from the hot plate and allow it to cool to room temperature.
- Weigh a clean, dry sintered glass crucible to a constant mass.
- Filter the precipitate through the pre-weighed sintered glass crucible using suction filtration.
- Wash the precipitate several times with cold distilled water to remove any soluble impurities.
- Test the filtrate for the completeness of precipitation by adding a few more drops of the **Nioxime** solution. No further precipitation should be observed.

2.5. Drying and Weighing

- Place the crucible containing the precipitate in a drying oven set to 110-120°C for at least one to two hours.
- After drying, transfer the crucible to a desiccator to cool to room temperature.
- Once cooled, weigh the crucible with the dried precipitate on an analytical balance.
- Repeat the drying, cooling, and weighing steps until a constant mass is obtained (two consecutive weighings agree within ± 0.3 mg).

3. Calculation

The percentage of nickel in the sample can be calculated using the following formula:

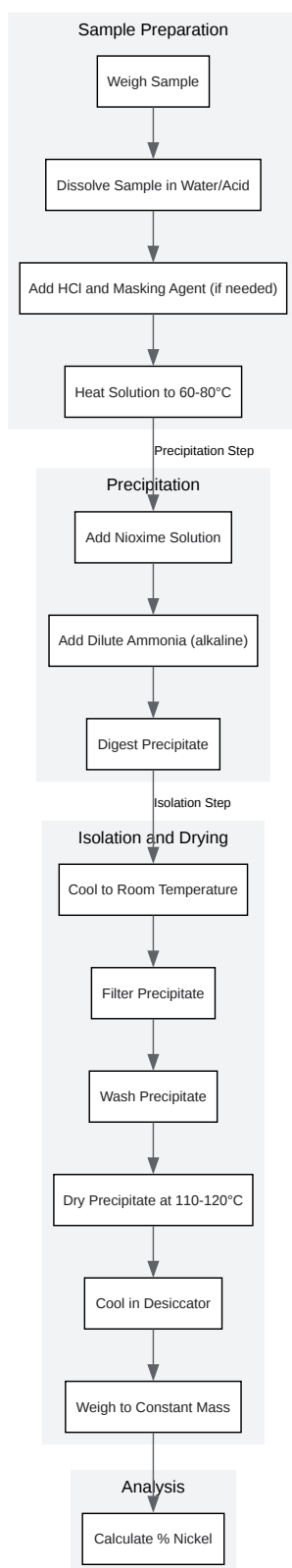
$$\% \text{ Ni} = [(\text{Mass of Ni(Nioxime)}_2 \text{ precipitate (g)} \times \text{Gravimetric Factor}) / \text{Mass of sample (g)}] \times 100$$

$$\text{Gravimetric Factor} = (\text{Molar mass of Ni}) / (\text{Molar mass of Ni(Nioxime)}_2)$$

Data Presentation

Parameter	Trial 1	Trial 2	Trial 3
Mass of Sample (g)	0.5012	0.5025	0.5008
Mass of empty crucible (g)	25.1234	24.9876	25.3456
Mass of crucible + precipitate (g)	25.3568	25.2215	25.5788
Mass of Ni(Nioxime) ₂ precipitate (g)	0.2334	0.2339	0.2332
% Nickel in sample	9.68	9.69	9.68
Average % Nickel	{ 9.68 }		
Standard Deviation	{ 0.0058 }		

Experimental Workflow



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Caption: Workflow for the gravimetric determination of nickel using **Nioxime**.

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References

- 1. benchchem.com [benchchem.com]
- 2. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
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